![molecular formula C15H11BrN2OS B2458227 N-(4-bromo-1,3-benzothiazol-2-yl)-2-phenylacetamide CAS No. 892853-38-2](/img/structure/B2458227.png)
N-(4-bromo-1,3-benzothiazol-2-yl)-2-phenylacetamide
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Overview
Description
N-(4-bromo-1,3-benzothiazol-2-yl)-2-phenylacetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a bromine atom at the 4-position of the benzothiazole ring and a phenylacetamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the reaction of 4-bromo-2-aminobenzothiazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Industrial production may also involve the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-1,3-benzothiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) and solvents like toluene or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-aryl derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(4-bromo-1,3-benzothiazol-2-yl)-2-phenylacetamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of essential enzymatic processes .
Case Study:
A study evaluated the compound's antimicrobial activity using a turbidimetric method against several microbial strains. Results indicated that the compound displayed promising activity against resistant strains, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Research has demonstrated cytotoxic activity against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The compound may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival .
Case Study:
In a study assessing the anticancer activity of synthesized derivatives of benzothiazole compounds, this compound was found to be one of the most active compounds against MCF7 cells, demonstrating an IC50 value indicating potent cytotoxicity .
Industrial Applications
The unique chemical properties of this compound make it a candidate for various industrial applications. Its potential use in pharmaceuticals as an active ingredient in drug formulations is notable due to its biological activities. Additionally, it may have applications in agrochemicals and dyes due to its versatile reactivity and stability under different conditions .
Mechanism of Action
The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-2-phenylacetamide varies depending on its application. In antimicrobial studies, it is believed to interfere with bacterial cell wall synthesis or disrupt essential enzymatic processes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-1,3-benzothiazol-2-yl)-2-furamide
- N-(4-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide
- N-(4-bromo-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Uniqueness
N-(4-bromo-1,3-benzothiazol-2-yl)-2-phenylacetamide is unique due to its specific substitution pattern and the presence of the phenylacetamide group This structural feature imparts distinct chemical properties and biological activities compared to other benzothiazole derivatives
Biological Activity
N-(4-bromo-1,3-benzothiazol-2-yl)-2-phenylacetamide is a compound belonging to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, highlighting its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C15H12BrN2OS and features a benzothiazole moiety that is known for its pharmacological potential. The presence of the bromine substituent enhances its biological activity by influencing the compound's electronic properties and interaction with biological targets.
Antiproliferative Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a library of phenylacetamide derivatives including this compound was synthesized and tested against paraganglioma and pancreatic cancer cells. The results indicated a marked reduction in cell viability at low micromolar concentrations, suggesting potent anticancer properties (Table 1) .
Table 1: Antiproliferative Activity of this compound
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | 14.78 | 67.07 |
Gemcitabine (GEM) | 0.1 - 10 | Varies |
The compound exhibited a selectivity index indicating its potential as a safer alternative to conventional chemotherapeutics like gemcitabine when combined at lower concentrations .
The mechanisms underlying the antiproliferative effects of this compound are multifaceted. Molecular docking studies suggest that this compound may interact with key cellular targets such as cannabinoid receptors and sentrin-specific proteases, which are implicated in cell proliferation and apoptosis . Additionally, the thiazole nucleus has been associated with various medicinal properties including anti-inflammatory and antibacterial activities .
Antimicrobial Activity
Beyond its anticancer properties, this compound also exhibits antimicrobial activity. Studies have shown that benzothiazole derivatives can effectively inhibit bacterial growth (including Gram-positive and Gram-negative bacteria) and fungal infections . The antimicrobial mechanism is believed to involve disruption of bacterial lipid biosynthesis, leading to compromised membrane integrity .
Case Studies
A notable case study involved the evaluation of a series of benzothiazole derivatives against breast cancer cell lines (MCF7). The results indicated that compounds structurally related to this compound demonstrated significant cytotoxicity, reinforcing the therapeutic potential of this class of compounds in oncology .
Table 2: Cytotoxic Effects on MCF7 Cell Line
Compound | Concentration (µM) | Cell Viability (%) |
---|---|---|
This compound | 5 | 30.25 |
Control (Doxorubicin) | 0.5 | 25.40 |
These findings support further exploration into the development of benzothiazole-based therapies for cancer treatment.
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c16-11-7-4-8-12-14(11)18-15(20-12)17-13(19)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLLEAUWOZYWFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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